molecular formula C30H48O5 B1149022 2,3,24-Trihydroxyolean-12-en-28-oic acid CAS No. 150821-16-2

2,3,24-Trihydroxyolean-12-en-28-oic acid

Cat. No. B1149022
CAS RN: 150821-16-2
M. Wt: 489
InChI Key:
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Description

Synthesis Analysis

The synthesis of triterpenoids similar to 2,3,24-Trihydroxyolean-12-en-28-oic acid often involves complex reactions starting from more readily available triterpenes such as oleanolic acid. For instance, an efficient partial synthesis of a closely related compound, 25-acetoxy-3α-hydroxyolean-12-en-28-oic acid, from oleanolic acid has been developed, employing photochemical reactions for introducing substituents at specific positions on the molecule (Sun, Fang, & Hu, 2008).

Molecular Structure Analysis

The molecular structure of triterpenoids like this compound is characterized by a pentacyclic framework with hydroxy groups and a carboxylic acid moiety. These functional groups play a crucial role in the molecule's reactivity and biological activity. For example, the structure of 3beta,6beta-dihydroxyolean-12-en-27-oic acid, a compound with a similar structure, has been elucidated to consist of five fused six-membered rings with specific conformations influenced by the presence of hydroxy and carboxy groups (Hongxiang Sun & Yuan-jiang Pan, 2004).

Scientific Research Applications

  • Natural Source and Characterization : The compound 2α,24–diacetoxy–3β–hydroxyolean–12–en–28–oic acid, which is closely related to 2,3,24-Trihydroxyolean-12-en-28-oic acid, was characterized from the rhizomes of Nelumbo nucifera, demonstrating the natural occurrence and structural elucidation of similar compounds in plants (Chaudhuri & Singh, 2013).

  • Synthetic Derivatives and Bioactivity : A study explored the synthesis of hyptatic acid-A (a closely related compound) from maslinic acid, indicating the potential for creating bioactive derivatives through chemical modifications (García-Granados et al., 2007).

  • Cancer Research Applications : Oleanolic acid (3β-hydroxyolean-12-en-28-oic acid), closely resembling the compound , has shown potential in cancer prevention and therapy. Its derivatives can modulate multiple signaling pathways in tumor cells, indicating the potential therapeutic applications of similar triterpenoids (Shanmugam et al., 2014).

  • Anti-Inflammatory Activities : Metabolites derived from the microbial transformation of oleanolic acid exhibited significant anti-inflammatory activities. This underscores the potential of biotransformation processes in enhancing the bioactivity of triterpenoids like this compound (Yan et al., 2018).

  • Antimicrobial Activity : A study on the antimicrobial activity of various oleanane-type triterpenoids, including compounds structurally similar to this compound, demonstrated significant antibacterial activity against various microorganisms. This suggests potential applications in antimicrobial treatments (Wang et al., 2015).

  • Cosmetic Applications : Isolated triterpenes from Fragraea fragrans, including 3-hydroxyolean-12-en-28-oic acid (structurally similar to the compound of interest), showed potential for use in cosmetics due to their biological activities, such as anti-tumor and anti-inflammatory properties (Basir & Julinar, 2012).

  • α-Glucosidase Inhibitory Activity : The transformed products of oleanolic acid through biotransformation demonstrated potent inhibition of α-glucosidase enzyme, indicating potential applications in managing diabetes-related conditions (Choudhary et al., 2008).

properties

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,9S,10S,11R,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O5/c1-25(2)11-13-30(24(34)35)14-12-28(5)18(19(30)15-25)7-8-22-26(3)16-20(32)23(33)27(4,17-31)21(26)9-10-29(22,28)6/h7,19-23,31-33H,8-17H2,1-6H3,(H,34,35)/t19-,20+,21+,22+,23+,26-,27+,28+,29+,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWNHLTKFBKYDOJ-ZDNZHVAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@H]([C@H]([C@]3(C)CO)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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